molecular formula C19H25NO3S B2915112 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1798621-30-3

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2915112
CAS No.: 1798621-30-3
M. Wt: 347.47
InChI Key: FVWYCAVRQZWFFN-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a chemical compound for research and development. The structure features a furan ring and a phenylacetamide group separated by a 2-hydroxy-2-methylpropyl chain, and a thioether isopropyl group. Researchers can leverage this scaffold in various exploratory studies. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals. The specific physicochemical properties, mechanism of action, and primary applications of this compound are areas of ongoing investigation. Please consult the available safety data sheet before handling.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-14(2)24-17-8-6-15(7-9-17)11-18(21)20-13-19(3,22)12-16-5-4-10-23-16/h4-10,14,22H,11-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWYCAVRQZWFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Sulfur Modifications : The isopropylthio group in the target compound vs. methylthio in analogs could modulate metabolic stability and lipophilicity .
  • Hydroxyalkyl vs. Aromatic Moieties : The 2-hydroxy-2-methylpropyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., difluorophenyl in ) .

Data Tables

Table 1: Structural Comparison of Key Analogs

Feature Target Compound Analog Acrylamide
Aromatic System Furan-2-yl, isopropylthio phenyl Furan-2-yl, pyrazole, isopropylthio phenyl Furan-2-yl, methylthio phenyl
Hydrophilic Group 2-Hydroxy-2-methylpropyl Ethyl linker with pyrazole Hydroxypropyl
Molecular Weight ~369.5 g/mol (estimated) 369.5 g/mol 330.4 g/mol
Potential Applications Enzyme inhibition, antimicrobial Bioactive intermediate Kinase inhibition

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